Vincristine-d3 Sulfate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

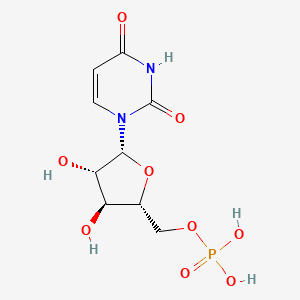

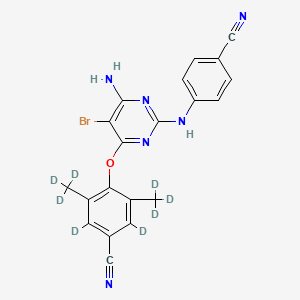

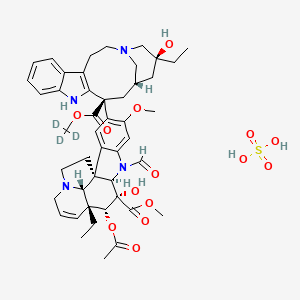

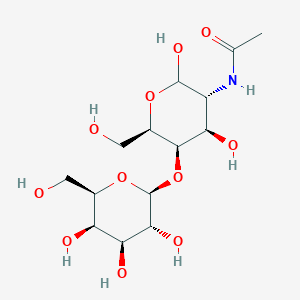

Vincristine-d3 Sulfate is the deuterium labeled version of Vincristine Sulfate . Vincristine Sulfate, also known as leurocristine and marketed under the brand name Oncovin among others, is a chemotherapy medication used to treat a number of types of cancer . This includes acute lymphocytic leukemia, acute myeloid leukemia, Hodgkin’s disease, neuroblastoma, and small cell lung cancer among others .

Synthesis Analysis

Vincristine is created through the semi-synthesis coupling of indole alkaloids vindoline and catharanthine in the vinca plant . It can also now be synthesized through a stereocontrolled total synthesis technique which retains the correct stereochemistry at C18’ and C2’ .Molecular Structure Analysis

The molecular formula of Vincristine-d3 Sulfate is C46H58N4O14S . The molecular weight is 923.036 . The structure of Vincristine-d3 Sulfate is complex, with multiple rings and functional groups .Chemical Reactions Analysis

Vincristine Sulfate is an antitumor vinca alkaloid which inhibits microtubule formation in mitotic spindle, resulting in an arrest of dividing cells at the metaphase stage . It binds to microtubule with a Ki of 85 nM .Applications De Recherche Scientifique

Anticancer Activity : Vincristine Sulfate demonstrates significant anticancer properties. Studies have shown its effectiveness in treating a variety of cancers, including acute leukemia in children and neuroblastoma (Windmiller et al., 1966), aggressive non-Hodgkin lymphoma (Rodriguez et al., 2009), and acute lymphoblastic leukemia (Raj et al., 2013).

Neurotoxicity : Vincristine Sulfate is known for its neurotoxic effects, often causing peripheral neuropathy. This toxicity is evident in cases like mononeuropathy (Levitt & Prager, 1975) and fatal myeloencephalopathy caused by its inadvertent intrathecal administration (Slyter et al., 1980).

Improvements in Delivery Systems : Research has focused on enhancing the delivery and reducing the side effects of Vincristine Sulfate. For instance, PEGylated niosomal vincristine sulfate has been developed to improve bioavailability and reduce side effects (Mehrabi et al., 2020), and liposomal formulations have been explored to optimize drug delivery (Silverman & Deitcher, 2012).

Pharmacokinetics and Excretion : Studies on the pharmacokinetics of Vincristine Sulfate, such as its metabolism, tissue distribution, and excretion, have been conducted to understand its behavior in the body better. For example, a study on rats showed differences in plasma pharmacokinetics and tissue distribution between free and liposomal Vincristine (Namdari et al., 2004).

Toxicity and Side Effects Management : Efforts have been made to understand and manage the toxicity and side effects of Vincristine Sulfate. Research includes developing methods for the sensitive determination of Vincristine in plasma to monitor and manage treatment in patients with leukemia (Golpayegani et al., 2022).

Safety And Hazards

Propriétés

IUPAC Name |

methyl (1R,9R,10S,11R,12R,19R)-11-acetyloxy-12-ethyl-4-[(13S,15S,17S)-17-ethyl-17-hydroxy-13-(trideuteriomethoxycarbonyl)-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9-tetraen-13-yl]-8-formyl-10-hydroxy-5-methoxy-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylate;sulfuric acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C46H56N4O10.H2O4S/c1-7-42(55)22-28-23-45(40(53)58-5,36-30(14-18-48(24-28)25-42)29-12-9-10-13-33(29)47-36)32-20-31-34(21-35(32)57-4)50(26-51)38-44(31)16-19-49-17-11-15-43(8-2,37(44)49)39(60-27(3)52)46(38,56)41(54)59-6;1-5(2,3)4/h9-13,15,20-21,26,28,37-39,47,55-56H,7-8,14,16-19,22-25H2,1-6H3;(H2,1,2,3,4)/t28-,37+,38-,39-,42+,43-,44-,45+,46+;/m1./s1/i5D3; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQTQHPDCURKLKT-XHFXVLIGSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(CC2CC(C3=C(CCN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)C78CCN9C7C(C=CC9)(C(C(C8N6C=O)(C(=O)OC)O)OC(=O)C)CC)OC)C(=O)OC)O.OS(=O)(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])OC(=O)[C@@]1(C[C@H]2C[C@](CN(C2)CCC3=C1NC4=CC=CC=C34)(CC)O)C5=C(C=C6C(=C5)[C@]78CCN9[C@H]7[C@@](C=CC9)([C@H]([C@@]([C@@H]8N6C=O)(C(=O)OC)O)OC(=O)C)CC)OC.OS(=O)(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C46H58N4O14S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

926.1 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Vincristine-d3 Sulfate | |

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(16-Amino-2-oxo-7,10,13-trioxa-3-azahexadecyl-5,5,6,6,14,14,15,15-d8)-N-methyl-5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide](/img/structure/B1140953.png)